molecular formula C17H24BrN3O4S B2658019 (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 1448037-52-2

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Cat. No. B2658019
CAS RN: 1448037-52-2
M. Wt: 446.36
InChI Key: WMCPYCUDFPMOPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C17H24BrN3O4S and its molecular weight is 446.36. The purity is usually 95%.
BenchChem offers high-quality (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Antimicrobial Activity : A series of compounds, including those with structural similarities to the target chemical, have been synthesized and evaluated for their in vitro antimicrobial activities. Certain derivatives exhibited promising activity against various pathogenic bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobials (Mallesha & Mohana, 2014).
  • Crystal Structure Analysis : The crystal structure of related compounds has been elucidated through X-ray crystallography. This provides insights into the molecular geometry, conformation, and intermolecular interactions, which are crucial for understanding the chemical behavior and reactivity of these compounds (Girish et al., 2008).

Biological Activities and Potential Applications

  • Antibacterial Evaluation : New derivatives incorporating the piperidine moiety have shown valuable antibacterial properties. This suggests the potential of these compounds in the development of novel antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
  • Analgesic Effect : Certain derivatives have been identified as selective antagonists for specific biological receptors, showing analgesic effects in animal models. This opens avenues for the development of new pain management therapies (Tsuno et al., 2017).
  • Anticancer Potential : Some synthesized compounds, related to the target chemical, have been evaluated for anticancer activities. The results indicate potential applications in cancer treatment, warranting further research in this direction (Gouhar & Raafat, 2015).

Chemical Properties and Reactions

  • Synthesis Techniques : Research has focused on developing efficient synthesis methods for related compounds, employing techniques like microwave-assisted synthesis. This not only enhances the understanding of the chemical properties of these compounds but also improves the efficiency of their production (Karaman et al., 2016).

Theoretical and Computational Studies

  • Density Functional Theory (DFT) Calculations : Theoretical calculations, including DFT, have been utilized to optimize the structural coordinates and understand the electronic properties of these compounds. Such studies are essential for predicting reactivity and designing compounds with desired properties (Karthik et al., 2021).

properties

IUPAC Name

[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrN3O4S/c1-26(23,24)21-11-4-13(5-12-21)17(22)20-9-6-14(7-10-20)25-16-15(18)3-2-8-19-16/h2-3,8,13-14H,4-7,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCPYCUDFPMOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.